
Dfftp-daunomycinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dfftp-daunomycinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a derivative of daunomycin, a well-known anthracycline antibiotic that is widely used in chemotherapy. Dfftp-daunomycinone has been synthesized using various methods and has been shown to have promising anticancer properties.
作用机制
The mechanism of action of dfftp-daunomycinone is not completely understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. Dfftp-daunomycinone binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its function, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
Dfftp-daunomycinone has been shown to have several biochemical and physiological effects. It can induce oxidative stress, which is a critical mechanism for cancer treatment. Dfftp-daunomycinone has also been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Moreover, dfftp-daunomycinone has been shown to induce cell cycle arrest, which is another critical mechanism for cancer treatment.
实验室实验的优点和局限性
Dfftp-daunomycinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Moreover, dfftp-daunomycinone has been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, dfftp-daunomycinone also has some limitations. For example, it can be toxic to normal cells, which can limit its potential clinical applications. Moreover, dfftp-daunomycinone can be unstable under certain conditions, which can affect its potency and stability.
未来方向
There are several future directions for dfftp-daunomycinone research. One direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to explore its potential use in different cancer types. Moreover, further studies are needed to understand the precise mechanism of action of dfftp-daunomycinone and to identify its molecular targets. Additionally, it is essential to investigate the toxicity and stability of dfftp-daunomycinone under different conditions to determine its potential clinical applications.
Conclusion
In conclusion, dfftp-daunomycinone is a promising compound with potent anticancer properties. It has been synthesized using various methods and has been extensively studied for its potential applications in cancer research. Dfftp-daunomycinone has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have synergistic effects when used in combination with other anticancer drugs. However, further studies are needed to understand its precise mechanism of action, identify its molecular targets, and investigate its toxicity and stability under different conditions.
合成方法
Dfftp-daunomycinone can be synthesized using various methods. One of the most commonly used methods involves the reaction of daunomycin with trifluoroacetic anhydride and pyridine. The resulting product is then treated with sodium hydride and 2,4-difluorobenzyl bromide to yield dfftp-daunomycinone. Other methods involve the use of different reagents and solvents, but the general approach remains the same.
科学研究应用
Dfftp-daunomycinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dfftp-daunomycinone has also been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. Moreover, dfftp-daunomycinone has been shown to have synergistic effects when used in combination with other anticancer drugs, such as doxorubicin and cisplatin.
属性
CAS 编号 |
141291-21-6 |
|---|---|
产品名称 |
Dfftp-daunomycinone |
分子式 |
C32H34F2O12 |
分子量 |
648.6 g/mol |
IUPAC 名称 |
9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3 |
InChI 键 |
KBRJSDCEGMYOIM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
规范 SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
同义词 |
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer DFFTP-daunomycinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



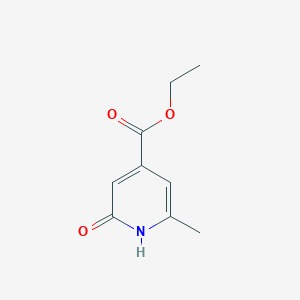
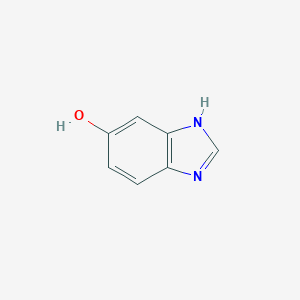


![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)


![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
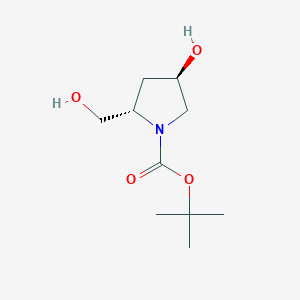
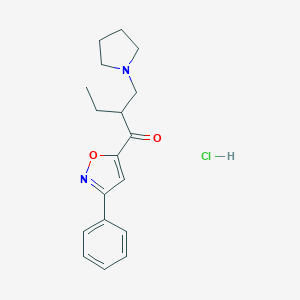
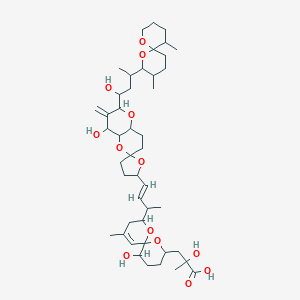

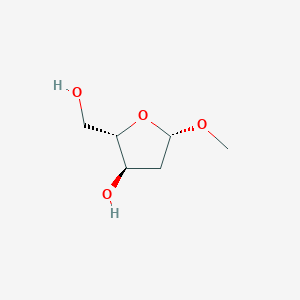
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)